molecular formula C9H14Cl2N2O B3024211 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 1185083-43-5

3-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B3024211
CAS No.: 1185083-43-5
M. Wt: 237.12 g/mol
InChI Key: XSMRBFRKYHCOKP-UHFFFAOYSA-N
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Description

“3-(3-Pyrrolidinyloxy)pyridine dihydrochloride” is a chemical compound with the molecular weight of 237.13 . The IUPAC name for this compound is 3-(3-pyrrolidinyloxy)pyridine dihydrochloride . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for “3-(3-Pyrrolidinyloxy)pyridine dihydrochloride” is 1S/C9H12N2O.2ClH/c1-2-8(6-10-4-1)12-9-3-5-11-7-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical form of “3-(3-Pyrrolidinyloxy)pyridine dihydrochloride” is an off-white solid . The compound has a molecular weight of 237.13 .

Scientific Research Applications

Pyridine Derivatives in Kinase Inhibition

Pyridine derivatives, including structures similar to 3-(3-Pyrrolidinyloxy)pyridine, are extensively used in the design of kinase inhibitors. Their versatility in binding to kinases through multiple modes makes them valuable in developing inhibitors targeting a broad range of kinase proteins. The ability of these scaffolds to form key interactions within the kinase pocket enhances their potency and selectivity, crucial for therapeutic applications in cancer and other diseases (Wenglowsky, 2013).

Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a core component of 3-(3-Pyrrolidinyloxy)pyridine, is widely utilized in medicinal chemistry due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of molecules. This increased three-dimensional coverage leads to the discovery of novel bioactive molecules with enhanced target selectivity and diverse biological profiles, underlining the importance of pyrrolidine and its derivatives in drug discovery (Li Petri et al., 2021).

Pyridine Nucleotide-Disulfide Oxidoreductases

Compounds like 3-(3-Pyrrolidinyloxy)pyridine may find applications in studying the mechanism and function of pyridine nucleotide-disulfide oxidoreductases. These enzymes, including dihydrolipoamide dehydrogenase, play a crucial role in cellular redox processes and energy metabolism, highlighting the potential of pyridine derivatives in biochemical research (Carothers et al., 1989).

Chemosensing Applications

Pyridine derivatives are also significant in the development of chemosensors due to their high affinity for various ions and neutral species. This makes them highly effective in detecting different species in environmental, agricultural, and biological samples, showcasing the potential of 3-(3-Pyrrolidinyloxy)pyridine in analytical chemistry (Abu-Taweel et al., 2022).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-pyrrolidin-3-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-4-1)12-9-3-5-11-7-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMRBFRKYHCOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629386
Record name 3-[(Pyrrolidin-3-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310880-83-2, 1185083-43-5
Record name 3-[(Pyrrolidin-3-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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